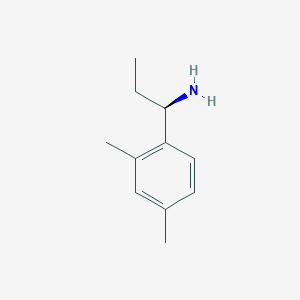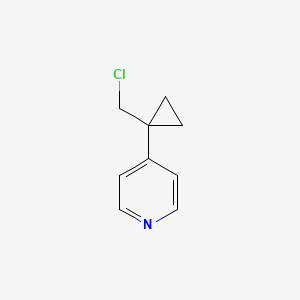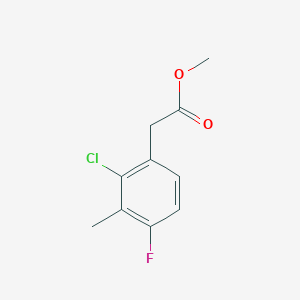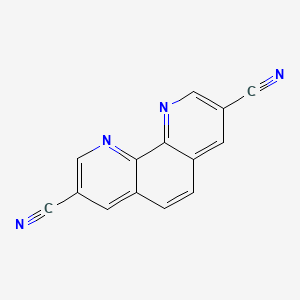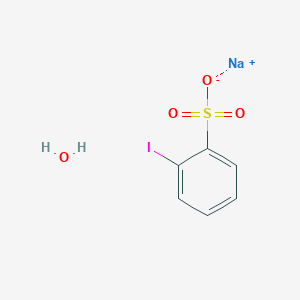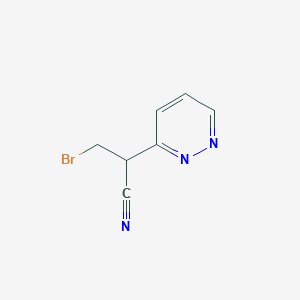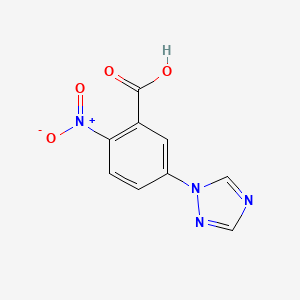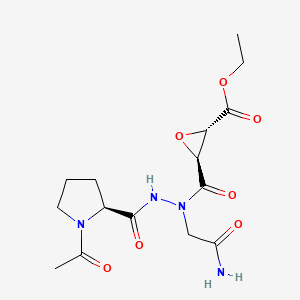
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an oxirane ring, a pyrrolidine moiety, and multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the pyrrolidine derivative and the oxirane ring. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, ethyl chloroformate, and hydrazine hydrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
化学反应分析
Types of Reactions
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl and oxirane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of (2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds or reversible interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
Methylcyclohexane: A simpler hydrocarbon with different chemical properties and applications.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant and antimicrobial properties.
Uniqueness
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate is unique due to its complex structure and multifunctional nature, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an oxirane ring, pyrrolidine moiety, and multiple functional groups distinguishes it from simpler compounds like methylcyclohexane and natural products like lemon balm.
属性
分子式 |
C15H22N4O7 |
|---|---|
分子量 |
370.36 g/mol |
IUPAC 名称 |
ethyl (2S,3S)-3-[[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-(2-amino-2-oxoethyl)carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H22N4O7/c1-3-25-15(24)12-11(26-12)14(23)19(7-10(16)21)17-13(22)9-5-4-6-18(9)8(2)20/h9,11-12H,3-7H2,1-2H3,(H2,16,21)(H,17,22)/t9-,11-,12-/m0/s1 |
InChI 键 |
TZKVALJHLJILLI-DLOVCJGASA-N |
手性 SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N(CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C |
规范 SMILES |
CCOC(=O)C1C(O1)C(=O)N(CC(=O)N)NC(=O)C2CCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)

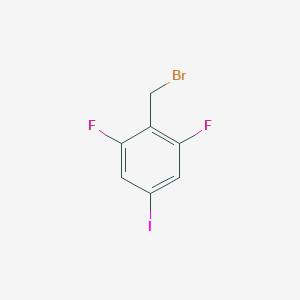
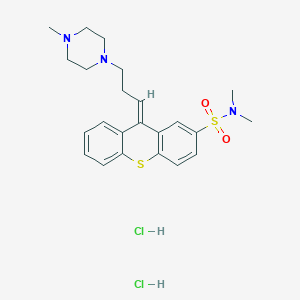
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
